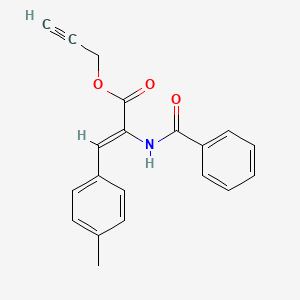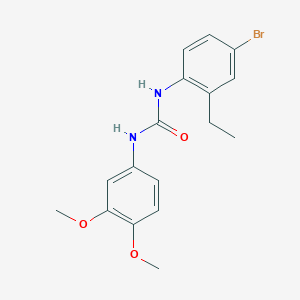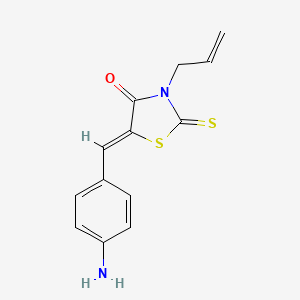![molecular formula C22H33N3O B4569856 3-(4-{[2-HYDROXY-5-METHYL-3-(1-METHYLCYCLOHEXYL)PHENYL]METHYL}PIPERAZIN-1-YL)PROPANENITRILE](/img/structure/B4569856.png)
3-(4-{[2-HYDROXY-5-METHYL-3-(1-METHYLCYCLOHEXYL)PHENYL]METHYL}PIPERAZIN-1-YL)PROPANENITRILE
Vue d'ensemble
Description
3-(4-{[2-HYDROXY-5-METHYL-3-(1-METHYLCYCLOHEXYL)PHENYL]METHYL}PIPERAZIN-1-YL)PROPANENITRILE is a complex organic compound that features a piperazine ring substituted with a hydroxy-methyl-cyclohexyl-phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{[2-HYDROXY-5-METHYL-3-(1-METHYLCYCLOHEXYL)PHENYL]METHYL}PIPERAZIN-1-YL)PROPANENITRILE typically involves multiple stepsThe reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-{[2-HYDROXY-5-METHYL-3-(1-METHYLCYCLOHEXYL)PHENYL]METHYL}PIPERAZIN-1-YL)PROPANENITRILE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted piperazine derivatives.
Applications De Recherche Scientifique
3-(4-{[2-HYDROXY-5-METHYL-3-(1-METHYLCYCLOHEXYL)PHENYL]METHYL}PIPERAZIN-1-YL)PROPANENITRILE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 3-(4-{[2-HYDROXY-5-METHYL-3-(1-METHYLCYCLOHEXYL)PHENYL]METHYL}PIPERAZIN-1-YL)PROPANENITRILE involves its interaction with specific molecular targets. The hydroxy and nitrile groups can form hydrogen bonds with biological macromolecules, influencing their activity. The piperazine ring can interact with receptors or enzymes, modulating their function and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-5-methyl-3-(1-methylcyclohexyl)phenyl derivatives: These compounds share a similar core structure but differ in the substituents on the piperazine ring.
Piperazine derivatives: Compounds like 1-(2-hydroxy-5-methylphenyl)piperazine have similar structural features but lack the cyclohexyl group.
Uniqueness
3-(4-{[2-HYDROXY-5-METHYL-3-(1-METHYLCYCLOHEXYL)PHENYL]METHYL}PIPERAZIN-1-YL)PROPANENITRILE is unique due to the presence of both a hydroxy-methyl-cyclohexyl-phenyl group and a propanenitrile group. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
3-[4-[[2-hydroxy-5-methyl-3-(1-methylcyclohexyl)phenyl]methyl]piperazin-1-yl]propanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O/c1-18-15-19(17-25-13-11-24(12-14-25)10-6-9-23)21(26)20(16-18)22(2)7-4-3-5-8-22/h15-16,26H,3-8,10-14,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDWKLVXZXCNFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C2(CCCCC2)C)O)CN3CCN(CC3)CCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-methoxyphenyl)-7-[2-(2-thienyl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4569775.png)
![4-methyl-N,N-bis[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4569782.png)
![1-[(4-fluorophenyl)amino]-4,4-dimethyl-1-penten-3-one](/img/structure/B4569791.png)
![4,4,6,9-tetramethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B4569799.png)

![{2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B4569811.png)
![ETHYL 2-(2-ETHOXY-6-IODO-4-{[(E)-2-PHENYLHYDRAZONO]METHYL}PHENOXY)ACETATE](/img/structure/B4569817.png)
![4-[(4-Methylphenyl)amino]-6-[(3-nitrophenyl)amino]-1,3,5-triazin-2-yl morpholine-4-carbodithioate](/img/structure/B4569818.png)
![2-{4-ALLYL-5-[(2-CHLORO-4-FLUOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}PYRIDINE](/img/structure/B4569825.png)
![5-{4-[(4-iodobenzyl)oxy]benzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B4569844.png)
![methyl 2-chloro-5-{[N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4569845.png)


![N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-N'-(1-ETHYL-4-PIPERIDYL)UREA](/img/structure/B4569869.png)
